molecular formula C6H11N3O3 B13797378 2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI)

2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI)

Cat. No.: B13797378
M. Wt: 173.17 g/mol
InChI Key: JMHKLIVXLXORSV-DMTCNVIQSA-N
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Description

2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) is a piperazine derivative characterized by a carboxylic acid group at position 2 and an aminocarbonyl (carbamoyl) group at position 3 in the cis stereochemical configuration. The (9CI) designation indicates its inclusion in the 9th Collective Index of Chemical Abstracts.

The cis configuration of the substituents may influence its biological activity, as stereochemistry often affects binding affinity and metabolic stability.

Properties

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

(2S,3R)-3-carbamoylpiperazine-2-carboxylic acid

InChI

InChI=1S/C6H11N3O3/c7-5(10)3-4(6(11)12)9-2-1-8-3/h3-4,8-9H,1-2H2,(H2,7,10)(H,11,12)/t3-,4+/m1/s1

InChI Key

JMHKLIVXLXORSV-DMTCNVIQSA-N

Isomeric SMILES

C1CN[C@@H]([C@@H](N1)C(=O)N)C(=O)O

Canonical SMILES

C1CNC(C(N1)C(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the carboxylic acid and aminocarbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related piperazine derivatives:

Compound Name Substituents Molecular Formula Key Functional Groups Biological Activity/Application Reference
2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) cis-3-aminocarbonyl, 2-carboxylic acid C₆H₁₀N₃O₃ Carboxylic acid, carbamoyl Potential neuroprotective activity*
4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid 4-phosphonopropyl, 2-carboxylic acid C₈H₁₅N₂O₅P Phosphonopropyl, carboxylic acid NMDA antagonist; neuroprotective
[4-(2-Aminoethyl)-1-piperazinyl]acetic acid 4-aminoethyl, 1-acetic acid C₈H₁₇N₃O₂ Aminoethyl, acetic acid Not specified
2-(4-Boc-piperazinyl)-2-(3-chloro-phenyl)acetic acid Boc-protected piperazine, chlorophenyl C₁₇H₂₂ClN₂O₄ Boc group, chlorophenyl, acetic acid Intermediate in drug synthesis
Methyl 3-amino-6-methylpyrazine-2-carboxylate Pyrazine core, methyl ester, amino, methyl C₈H₁₁N₃O₂ Methyl ester, amino, methyl Not specified (SDS available)

Key Observations :

  • Substituent Impact: The phosphonopropyl group in 4-(3-phosphonopropyl)-2-piperazinecarboxylic acid introduces a charged moiety, enhancing its interaction with NMDA receptors .
  • Stereochemistry : The cis configuration of the target compound distinguishes it from analogs with trans or unspecified stereochemistry. For example, cis-deltamethrin (a pyrethroid insecticide) demonstrates higher bioactivity than its trans isomer, underscoring the importance of stereochemistry .
  • Protective Groups : The Boc-protected analog () highlights synthetic strategies to stabilize reactive amines during synthesis, a consideration absent in the target compound’s structure .

Biological Activity

2-Piperazinecarboxylic acid, 3-(aminocarbonyl)-, cis-(9CI) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Profile

  • CAS Number : 79744-11-9
  • Molecular Formula : C₇H₁₄N₂O₃
  • Synonyms : (2S,3R)-3-Carbamoylpiperazine-2-carboxylic acid

This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.

Antitumor Activity

Research has shown that various piperazine derivatives exhibit significant antitumor properties. A study synthesized a series of compounds related to 2-Piperazinecarboxylic acid and evaluated their antitumor activity against different cancer cell lines. The findings indicated that certain derivatives showed promising cytotoxic effects, suggesting potential applications in cancer therapy .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of piperazine derivatives have been well-documented. In a study focused on the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, the newly synthesized compounds demonstrated notable antibacterial and antifungal activity. This suggests that 2-Piperazinecarboxylic acid may serve as a scaffold for developing new antimicrobial agents .

The biological activity of 2-Piperazinecarboxylic acid can be attributed to its ability to interact with biological targets such as enzymes and receptors. For example, piperazine derivatives often act as inhibitors of specific enzymes involved in cell proliferation and survival pathways, contributing to their antitumor effects.

Study 1: Antitumor Efficacy

A recent study explored the synthesis of novel piperazine derivatives and their efficacy against human cancer cell lines. The results indicated that modifications in the piperazine ring significantly influenced the compounds' cytotoxicity. Specifically, compounds with electron-withdrawing groups exhibited enhanced activity, highlighting the importance of structural optimization in drug design.

Study 2: Antimicrobial Properties

In another investigation, researchers synthesized a range of piperazine-based compounds and assessed their antimicrobial activity against various pathogens. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi, suggesting their potential as new therapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Reference
Antitumor6-substituted15
AntibacterialPiperazine derivative10
AntifungalPiperazine derivative12

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